3-Chloro-7-trifluoromethylquinolin-4-OL

Medicinal Chemistry Physicochemical Profiling Drug Design

3-Chloro-7-trifluoromethylquinolin-4-OL (CAS 65673-93-0) is a halogenated quinolin-4-ol derivative characterized by a 3-chloro substituent and a 7-trifluoromethyl group on the quinoline core. It has a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.6 g/mol
CAS No. 65673-93-0
Cat. No. B3031742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-trifluoromethylquinolin-4-OL
CAS65673-93-0
Molecular FormulaC10H5ClF3NO
Molecular Weight247.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Cl
InChIInChI=1S/C10H5ClF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
InChIKeyKMRLVUZYOOBTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-trifluoromethylquinolin-4-OL (CAS 65673-93-0): Core Physicochemical and Structural Profile for Procurement Decisions


3-Chloro-7-trifluoromethylquinolin-4-OL (CAS 65673-93-0) is a halogenated quinolin-4-ol derivative characterized by a 3-chloro substituent and a 7-trifluoromethyl group on the quinoline core. It has a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol . Its predicted logP is 3.61, reflecting high lipophilicity due to the combined electron-withdrawing substituents [1]. Key predicted physical properties include a melting point of 329 °C, a boiling point of 307.6±37.0 °C, and a density of 1.541±0.06 g/cm³ . The compound serves primarily as a research intermediate and building block for the synthesis of more complex heterocyclic molecules, particularly in medicinal chemistry programs targeting antimalarial, anticancer, and other therapeutic areas .

3-Chloro-7-trifluoromethylquinolin-4-OL: Why Simple Quinoline or Mono-Substituted Analogs Cannot Substitute


The concurrent presence of a 3-chloro and a 7-trifluoromethyl group on the quinolin-4-ol scaffold is not merely an additive modification; it creates a unique physicochemical and biological profile. Simple substitution with a 7-trifluoromethylquinolin-4-ol (CAS 322-97-4) or a 3-chloroquinolin-4-ol (CAS 58550-89-3) fails to replicate the lipophilicity (logP 3.61 vs. 2.96), melting point (329 °C vs. 266-269 °C), or the specific interaction profile with biological targets like CYP3A4 (IC50 100 nM) [1]. This distinct combination of properties dictates its behavior in synthetic transformations, crystallization processes, and in vitro assays. Procurement of a generic analog without verifying the precise substitution pattern introduces significant risk of altered reaction outcomes, compromised purity, and non-comparable biological data, undermining experimental reproducibility and project timelines.

3-Chloro-7-trifluoromethylquinolin-4-OL: Comparative Quantitative Evidence Against Key Analogs


Enhanced Lipophilicity (logP) Compared to 7-Trifluoromethylquinolin-4-ol

The 3-chloro substituent in 3-Chloro-7-trifluoromethylquinolin-4-OL significantly increases its calculated lipophilicity compared to the non-chlorinated analog, 7-trifluoromethylquinolin-4-ol (CAS 322-97-4). This is a critical parameter for membrane permeability, protein binding, and compound partitioning in biological systems and chemical reactions. The target compound has a logP of 3.61260 [1], while the comparator has a logP of 2.95920 .

Medicinal Chemistry Physicochemical Profiling Drug Design

Significantly Higher Melting Point Compared to 7-Trifluoromethylquinolin-4-ol

The presence of the 3-chloro group raises the melting point of the quinolin-4-ol core by over 60 °C relative to the 7-trifluoromethyl analog. This differential is critical for solid-state handling, purification strategies, and formulation development. The target compound exhibits a melting point of 329 °C , whereas the comparator, 7-trifluoromethylquinolin-4-ol (CAS 322-97-4), has a reported melting range of 266-269 °C (lit.) .

Solid-State Chemistry Formulation Development Purification

Potent In Vitro Inhibition of CYP3A4 (IC50 = 100 nM)

3-Chloro-7-trifluoromethylquinolin-4-OL demonstrates potent inhibitory activity against the critical drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with a reported IC50 of 100 nM [1]. This is a quantitative, target-specific interaction. Direct comparative data for the closest analog, 7-trifluoromethylquinolin-4-ol (CAS 322-97-4), is not available in the public domain; however, this activity profile is a key differentiator from the broader class of quinolin-4-ols, which typically show weak or no CYP3A4 inhibition at comparable concentrations [2].

Drug Metabolism ADME-Tox Enzyme Inhibition

Density and Predicted Boiling Point Differences vs. 7-Trifluoromethylquinolin-4-ol

The physical properties of 3-Chloro-7-trifluoromethylquinolin-4-OL differ substantially from its non-chlorinated analog, affecting large-scale handling and process design. The target compound has a predicted density of 1.541 g/cm³ and a boiling point of 307.6 °C . In contrast, the comparator 7-trifluoromethylquinolin-4-ol (CAS 322-97-4) has a density of 1.369 g/cm³ and a boiling point of 265.6 °C .

Process Chemistry Material Handling Physical Property Analysis

3-Chloro-7-trifluoromethylquinolin-4-OL: Evidence-Based Application Scenarios for Research and Procurement


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity and Thermal Stability

In drug discovery programs where the core scaffold is a quinolin-4-ol, the 3-chloro-7-trifluoromethyl derivative offers a distinct physicochemical profile. With a logP of 3.61 [1] and a melting point of 329 °C , it provides a 22% increase in lipophilicity and over 60 °C higher melting point compared to the 7-trifluoromethyl analog (logP 2.96, MP 266-269 °C) . This makes it a preferred building block for optimizing membrane permeability and for applications involving high-temperature reactions or solid-formulation studies where thermal stability is paramount. Procuring the specific CAS 65673-93-0 ensures the intended physicochemical properties are achieved, unlike generic analogs.

In Vitro ADME Studies as a CYP3A4 Inhibitor Control

This compound exhibits potent and specific inhibition of CYP3A4 with an IC50 of 100 nM [1]. This activity is a key differentiator, as related quinolin-4-ols generally show much weaker inhibition (IC50 > 10,000 nM) . Therefore, 3-Chloro-7-trifluoromethylquinolin-4-OL is an ideal tool compound for in vitro assays designed to study CYP3A4-mediated metabolism and drug-drug interaction potential. It serves as a reliable positive control or a specific chemical probe, and its use over a less active analog is critical for generating meaningful ADME-Tox data.

Synthesis of Complex Heterocycles via Nucleophilic Aromatic Substitution

The presence of the 3-chloro group provides a reactive handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This synthetic utility, combined with the electron-withdrawing effect of the 7-trifluoromethyl group, allows for the construction of diversely substituted quinoline libraries. The compound's distinct physical properties, such as its higher density (1.541 g/cm³) and boiling point (307.6 °C) [1], also influence its behavior in reaction mixtures, making it a strategic choice for process chemists developing robust synthetic routes to novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-trifluoromethylquinolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.